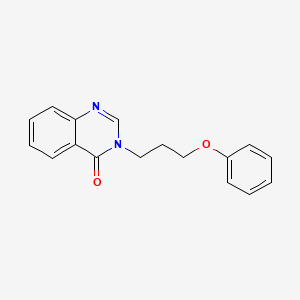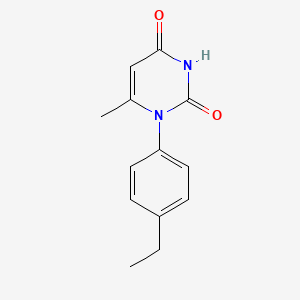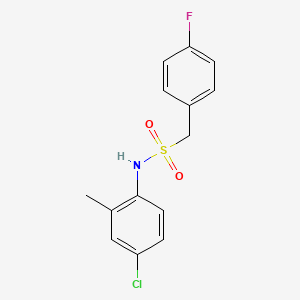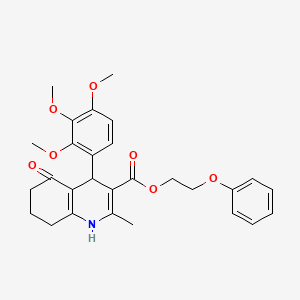![molecular formula C18H13BrN2O2 B5038929 N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5038929.png)
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPN is a small molecule inhibitor of the protein-protein interaction between Bcl-2 and Beclin-1, which is involved in the regulation of autophagy.
作用機序
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide inhibits the protein-protein interaction between Bcl-2 and Beclin-1, which is involved in the regulation of autophagy. Bcl-2 is an anti-apoptotic protein that inhibits autophagy by binding to Beclin-1, while Beclin-1 is a key regulator of autophagy. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide disrupts the Bcl-2/Beclin-1 complex, leading to the induction of autophagy.
Biochemical and Physiological Effects:
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been shown to induce autophagy in various cell lines and animal models. Autophagy induction by N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been associated with the clearance of damaged proteins and organelles, which is important for maintaining cellular homeostasis. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has also been shown to have anti-tumor effects in various cancer cell lines and animal models. In addition, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases.
実験室実験の利点と制限
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide is a small molecule inhibitor that can be easily synthesized in the laboratory. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been shown to have high selectivity for the Bcl-2/Beclin-1 interaction, which makes it a valuable tool for studying the role of autophagy in various diseases. However, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has some limitations for lab experiments, including its potential toxicity and off-target effects. Therefore, careful dose optimization and control experiments are necessary when using N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide in lab experiments.
将来の方向性
There are many future directions for the study of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide. One potential direction is to investigate the therapeutic potential of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide in various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the Bcl-2/Beclin-1 interaction. Additionally, the role of autophagy in various physiological and pathological conditions is still not fully understood, and further research is needed to elucidate the mechanisms underlying autophagy regulation.
合成法
The synthesis of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide involves the reaction of 3-bromoaniline with 1-naphthoyl chloride in the presence of triethylamine. The reaction mixture is then purified by column chromatography to obtain the final product, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide. The synthesis method of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been reported in the literature, and it is a relatively simple and efficient process.
科学的研究の応用
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been shown to induce autophagy, which is a cellular process that plays a crucial role in the maintenance of cellular homeostasis and the clearance of damaged proteins and organelles. Autophagy dysregulation has been implicated in various diseases, including cancer and neurodegenerative diseases. Therefore, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been investigated as a potential therapeutic agent for these diseases.
特性
IUPAC Name |
N-[(3-bromophenyl)carbamoyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-13-7-4-8-14(11-13)20-18(23)21-17(22)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWJDOYCQNMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N'-(1-naphthoyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5038862.png)
![4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5038868.png)


![N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[4-(methylthio)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5038903.png)
![N~4~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5038910.png)
![2-(3-methylbutyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5038913.png)

![N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5038922.png)
![5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B5038930.png)
![N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5038937.png)